4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride

nootropic muscarinic receptor molecular docking

4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 2548995-98-6) is a pyrrolidin-2-one derivative functionalized with an aminomethyl group at the 4-position and a 2-methylbenzyl substituent at the N1-position, isolated as the hydrochloride salt (molecular formula C₁₃H₁₉ClN₂O, MW 254.75 g/mol). The compound belongs to a class of 1-benzyl-4-aminomethyl-pyrrolidin-2-ones disclosed in patents as nootropics, antihypoxics, and calcium-sensing receptor (CaSR) agonists.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 2548995-98-6
Cat. No. B6462143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
CAS2548995-98-6
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CC(CC2=O)CN.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)9-15-8-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H
InChIKeyJCWYFCCJJXAZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one Hydrochloride (CAS 2548995-98-6): Procurement-Relevant Structural and Pharmacological Profile


4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 2548995-98-6) is a pyrrolidin-2-one derivative functionalized with an aminomethyl group at the 4-position and a 2-methylbenzyl substituent at the N1-position, isolated as the hydrochloride salt (molecular formula C₁₃H₁₉ClN₂O, MW 254.75 g/mol) . The compound belongs to a class of 1-benzyl-4-aminomethyl-pyrrolidin-2-ones disclosed in patents as nootropics, antihypoxics, and calcium-sensing receptor (CaSR) agonists [1][2]. Its distinguishing ortho-methyl substitution on the N-benzyl aromatic ring differentiates it from the parent compound nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), which bears an unsubstituted benzyl group [3].

Why 4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one Hydrochloride Cannot Be Replaced by Unsubstituted Benzyl or Positional Isomer Analogs


In-class pyrrolidin-2-one derivatives bearing an aminomethyl group at the 4-position and an N-benzyl substituent exhibit pronounced structure-activity relationship (SAR) sensitivity to the nature and position of aromatic ring substitution. Nebracetam (unsubstituted benzyl) demonstrates M₁-muscarinic partial agonism and nootropic activity [1], while the 2-methylbenzyl substitution pattern in the target compound introduces steric and electronic perturbations predicted to alter acetylcholine receptor binding affinity and subtype selectivity [2]. Separately, the CaSR agonistic potency of pyrrolidine derivatives is highly dependent on the arylalkyl substitution pattern, with EC₅₀ values spanning two orders of magnitude (0.77–28 nM) across structurally related analogs [3]. Positional isomer analogs—such as 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-one (CAS 953891-80-0, ECHA EC 862-258-8 [4]) and 1-{[4-(2-aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride (CAS 914104-14-6, identical molecular formula C₁₃H₁₉ClN₂O )—exhibit altered tether lengths, amine placement, or aromatic substitution positions, each of which is expected to yield divergent target engagement and ADME profiles. Generic substitution is therefore inadvisable without confirmatory comparative data.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one Hydrochloride vs. Closest Structural Analogs


Ortho-Methyl Substitution on the N-Benzyl Ring vs. Nebracetam: Predicted Muscarinic Acetylcholine Receptor Docking Affinity Differentiation

The 2-methyl substituent on the N-benzyl aromatic ring of the target compound introduces a sterically and electronically distinct environment relative to nebracetam (unsubstituted N-benzyl). In a molecular docking study of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one derivatives at muscarinic acetylcholine receptor (mAChR) active sites (PDB: 5CXV and 6PV7), halogen-substituted benzyl derivatives exhibited differentiated binding modes within both the orthosteric site and the extracellular vestibule (site of positive allosteric modulation), with the nature of the aromatic substituent governing complex stability and binding pose [1]. Though specific calculated docking scores for the 2-methyl derivative are not publicly disclosed, the study confirms that modification of the phenyl fragment with substituents alters docking parameters relative to the nebracetam scaffold baseline [1].

nootropic muscarinic receptor molecular docking structure-activity relationship

CaSR Agonistic Potency (EC₅₀) Class Benchmarking: Structural Contextualization Against Patent-Exemplified Pyrrolidine Derivatives

U.S. Patent 7,585,886 (Astellas Pharma) discloses a series of pyrrolidine derivatives bearing an aminomethyl group substituted with an arylalkyl moiety as CaSR agonists. The exemplified compounds demonstrate human CaSR agonistic EC₅₀ values ranging from 0.77 nM to 28 nM in a FLIPR-based fluorometric assay using HEK293 cells stably expressing human CaSR [1]. The patent explicitly claims that the aminomethyl-pyrrolidine scaffold substituted with arylalkyl groups confers both excellent CaSR agonistic activity and selectivity against CYP2D6 inhibition, addressing a key liability of the clinical calcimimetic cinacalcet [1]. The target compound, 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one, falls within the structural scope of Markush claims of this patent family [1][2], positioning it within a pharmacologically validated class for which EC₅₀ values between 1–30 nM and favorable CYP2D6 selectivity have been experimentally demonstrated [1].

calcium-sensing receptor CaSR agonist hyperparathyroidism EC50 CYP2D6 selectivity

Hydrochloride Salt Form: Aqueous Solubility and Stability Advantage Over Free Base and Fumarate Salt Counterparts

The target compound is isolated as the hydrochloride salt (C₁₃H₁₉ClN₂O, MW 254.75 g/mol), a form explicitly chosen to enhance aqueous solubility and chemical stability relative to the free base . In contrast, the structurally related nebracetam is often formulated as the fumarate hemifumarate salt (m.p. 190–192 °C for 1-benzyl-4-aminomethyl-pyrrolidin-2-one hemifumarate [1]) or as the hydrochloride salt (CAS 1177279-49-0 ). The hydrochloride form of the target compound provides procurement-ready solubility for in vitro assay preparation, avoiding the additional solubilization steps or counterion exchange required when sourcing free base or fumarate forms.

solubility salt form hydrochloride formulation stability

Regioisomeric Differentiation: 2-Methylbenzyl vs. 3-Aminomethylphenylmethyl and 4-(2-Aminoethyl)phenylmethyl Positional Analogs

The target compound bears the aminomethyl group at the 4-position of the pyrrolidin-2-one ring and a 2-methylbenzyl substituent at the N1-position. Three structurally related positional/regioisomeric analogs exist: (1) 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-one (CAS 953891-80-0, EC 862-258-8), where the aminomethyl group is attached directly to the phenyl ring rather than to the pyrrolidinone core [1]; (2) 1-{[3-(aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride (CAS 1269152-08-0), featuring meta-substitution on the benzyl aromatic ring [2]; and (3) 1-{[4-(2-aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride (CAS 914104-14-6), which shares the identical molecular formula (C₁₃H₁₉ClN₂O, MW 254.75) but extends the aminoalkyl tether by one methylene unit and places it at the para position . In CaSR agonistic pyrrolidine SAR, altering the aminomethyl group position from the pyrrolidine ring to the phenyl ring, or changing substituent position from ortho to meta or para on the benzyl group, has been shown to modulate both potency and CYP2D6 selectivity [3].

regioisomer positional isomer structure-activity relationship selectivity

Nootropic and Antihypoxic Pharmacological Class Alignment via U.S. Patent 5,149,808 (Boehringer Ingelheim)

U.S. Patent 5,149,808 (Boehringer Ingelheim) claims 1-benzyl-4 or 5-aminomethyl-pyrrolidin-2-ones and their non-toxic acid addition salts as nootropics and antihypoxics [1]. The target compound falls within the structural scope of these claims (4-aminomethyl substitution, N-benzyl-type substitution with a methyl substituent on the phenyl ring). Within this patent class, 1-benzyl-4-aminomethyl-pyrrolidin-2-one (nebracetam fumarate) is explicitly described as the prototypical compound, with pharmacological data demonstrating nootropic and antidepressant-potentiating activity when co-administered with tricyclic antidepressants such as imipramine [2]. The 2-methyl substitution on the N-benzyl ring of the target compound represents a specific, structurally enabled derivative within this established pharmacological class, distinct from the unsubstituted benzyl reference compound [1].

nootropic antihypoxic cognitive enhancement pyrrolidin-2-one racetam

Recommended Research and Procurement Application Scenarios for 4-(Aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one Hydrochloride


Calcium-Sensing Receptor (CaSR) Agonist Lead Optimization and CYP2D6 Selectivity Profiling

Procure the target compound as a structurally distinct CaSR agonist candidate within the pyrrolidine derivative class exemplified in U.S. Patent 7,585,886. The 2-methylbenzyl substitution provides a differentiated SAR point relative to other arylalkyl-substituted pyrrolidine CaSR agonists. Use in FLIPR-based CaSR agonistic activity assays (HEK293-hCaSR cells, Fluo-3 AM dye, EC₅₀ determination) and in parallel CYP2D6 inhibition assays to confirm selectivity advantages over cinacalcet. The hydrochloride salt form facilitates direct dissolution in assay buffers without DMSO pre-solubilization steps. [1]

Nebracetam Scaffold Diversification for Muscarinic Acetylcholine Receptor (mAChR) Nootropic Drug Discovery

Utilize the target compound as a 2-methyl-substituted analog of nebracetam for structure-activity relationship studies targeting mAChR-mediated nootropic mechanisms. Molecular docking evidence indicates that phenyl ring substitution on the 4-(aminomethyl)-1-benzylpyrrolidin-2-one scaffold alters binding interactions at both orthosteric and allosteric mAChR sites (PDB: 5CXV, 6PV7). The ortho-methyl substitution may confer subtype selectivity advantages relative to nebracetam. Pair with in vitro cholinergic functional assays and in vivo cognitive behavioral models. [2]

Regioisomeric Selectivity Profiling Across Pyrrolidin-2-one Positional Analogs

Deploy the target compound alongside its closest positional isomers (CAS 953891-80-0, 1269152-08-0, and 914104-14-6) in a comparative selectivity panel to map how the placement of the aminomethyl group (on the pyrrolidinone ring vs. on the phenyl ring) and the position of the methyl substituent (ortho vs. meta vs. para) influence target engagement across GPCR, ion channel, and enzyme panels. The identical molecular formula (C₁₃H₁₉ClN₂O) of CAS 914104-14-6 makes this a particularly stringent test of regioisomeric specificity. [3][4]

Antidepressant and Nootropic Combination Screening Based on U.S. Patent 4,931,435 Precedent

Leverage the pharmacological precedent from U.S. Patent 4,931,435, in which 1-benzyl-4-aminomethyl-pyrrolidin-2-one (nebracetam) potentiated the antidepressant effect of imipramine. The target compound's 2-methyl modification on the N-benzyl ring introduces the possibility of altered pharmacokinetic or pharmacodynamic interactions with tricyclic antidepressants. Screen in combination with standard-of-care antidepressants (imipramine, fluoxetine) in rodent forced swim test or tail suspension test models to evaluate synergistic or additive effects. [5]

Quote Request

Request a Quote for 4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.